Ido-IN-3
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Overview
Description
IDO-IN-3 is a potent inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO). This enzyme plays a crucial role in the catabolism of the essential amino acid tryptophan into kynurenine. The inhibition of indoleamine 2,3-dioxygenase has significant implications in various biological processes, particularly in the modulation of immune responses and the treatment of certain cancers .
Mechanism of Action
Target of Action
Ido-IN-3 primarily targets the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme enzyme that catalyzes the oxidation of the essential amino acid, tryptophan, into downstream kynurenines . This enzyme plays a pivotal role in cancer immune escape .
Mode of Action
This compound interacts with IDO1 by inhibiting its enzymatic activity . This inhibition prevents the conversion of tryptophan into kynurenine, disrupting the normal function of IDO1 . The disruption of this pathway can lead to the inhibition of immune cell effector functions and/or facilitation of T cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the kynurenine pathway . IDO1, the target of this compound, catalyzes the initial step of this pathway . By inhibiting IDO1, this compound disrupts the conversion of tryptophan into kynurenine, leading to a decrease in kynurenine levels and an increase in tryptophan levels .
Pharmacokinetics
These trials assess the safety, efficacy, and bioavailability of these inhibitors in patients .
Result of Action
The inhibition of IDO1 by this compound leads to several molecular and cellular effects. It results in the suppression of T-cell functions and can facilitate T cell death . This can lead to changes in the tumor microenvironment, making it more susceptible to immune responses .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the expression of IDO1 can be stimulated in response to ongoing immune surveillance in cancer . Therefore, the efficacy and stability of this compound could potentially be influenced by the immune status of the patient and the presence of other immune cells in the tumor microenvironment .
Biochemical Analysis
Biochemical Properties
Ido-IN-3 plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activity. It interacts with indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the catabolism of tryptophan to kynurenine . This interaction inhibits the activity of IDO, leading to an accumulation of tryptophan and a decrease in kynurenine levels. Additionally, this compound has been shown to interact with other biomolecules such as arginase, which is involved in the urea cycle . The nature of these interactions is primarily inhibitory, affecting the overall metabolic flux within cells.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In immune cells, it has been observed to modulate the function of T cells, macrophages, and dendritic cells . By inhibiting IDO activity, this compound reduces the immunosuppressive environment, thereby enhancing the immune response. This compound also influences cell signaling pathways, such as the kynurenine pathway, which is crucial for maintaining cellular homeostasis . Furthermore, this compound impacts gene expression by altering the transcriptional activity of genes involved in immune regulation and metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with IDO and other biomolecules. By binding to the active site of IDO, this compound inhibits its enzymatic activity, preventing the conversion of tryptophan to kynurenine . This inhibition leads to an accumulation of tryptophan, which can be utilized for protein synthesis and other metabolic processes. Additionally, this compound may influence enzyme inhibition or activation through allosteric modulation, affecting the overall metabolic network within cells. Changes in gene expression are also observed, with this compound modulating the transcription of genes involved in immune response and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. It has been observed that the stability of this compound is maintained over short-term experiments, with minimal degradation . Long-term studies have shown that this compound may undergo degradation, leading to a decrease in its efficacy. The long-term effects of this compound on cellular function include sustained inhibition of IDO activity and modulation of immune responses. These effects are consistent in both in vitro and in vivo studies, highlighting the potential of this compound as a therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits IDO activity without causing significant adverse effects . At higher doses, toxic effects such as liver damage and immune dysregulation have been observed. Threshold effects are also noted, with a specific dosage range required to achieve optimal therapeutic outcomes. These findings underscore the importance of dosage optimization in the development of this compound as a therapeutic agent.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with IDO and arginase . By inhibiting IDO, this compound affects the kynurenine pathway, leading to changes in metabolite levels such as tryptophan and kynurenine. Additionally, this compound influences the urea cycle by modulating arginase activity, affecting the overall metabolic flux within cells. These interactions highlight the role of this compound in regulating metabolic pathways and maintaining cellular homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is transported across cell membranes through active transport mechanisms, allowing it to reach its target sites within cells. Once inside the cell, this compound interacts with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions are crucial for the efficacy of this compound in modulating cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function . It is primarily localized in the cytoplasm, where it interacts with IDO and other biomolecules. Additionally, this compound may be directed to specific organelles such as the endoplasmic reticulum and mitochondria through targeting signals and post-translational modifications. These localization patterns are critical for the modulation of cellular processes and the overall efficacy of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of IDO-IN-3 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:
- Formation of the indole core through cyclization reactions.
- Introduction of substituents at specific positions on the indole ring using electrophilic aromatic substitution reactions.
- Final purification steps to obtain the pure compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Optimization of reaction conditions to maximize yield and purity.
- Use of industrial-grade reagents and solvents.
- Implementation of purification techniques such as crystallization and chromatography to ensure the final product meets quality standards .
Chemical Reactions Analysis
Types of Reactions: IDO-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the indole ring, altering its inhibitory activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the indole ring, affecting its binding affinity to indoleamine 2,3-dioxygenase
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of inhibitory activity against indoleamine 2,3-dioxygenase .
Scientific Research Applications
IDO-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of indoleamine 2,3-dioxygenase and its effects on tryptophan metabolism.
Biology: Investigated for its role in modulating immune responses, particularly in the context of cancer and autoimmune diseases.
Medicine: Explored as a potential therapeutic agent in cancer immunotherapy, where it can enhance the efficacy of other treatments by modulating the tumor microenvironment.
Comparison with Similar Compounds
IDO-IN-3 is compared with other indoleamine 2,3-dioxygenase inhibitors such as:
Epacadostat: Another potent inhibitor of indoleamine 2,3-dioxygenase, currently in clinical trials for cancer immunotherapy.
Navoximod: An indoleamine 2,3-dioxygenase inhibitor with a different chemical structure but similar mechanism of action.
Indoximod: A tryptophan mimetic that modulates the immune response by inhibiting indoleamine 2,3-dioxygenase
Uniqueness: this compound is unique due to its specific binding affinity and inhibitory potency against indoleamine 2,3-dioxygenase. Its chemical structure allows for effective inhibition of the enzyme, making it a valuable tool in both research and therapeutic applications .
Properties
IUPAC Name |
4-(2-aminoethylamino)-N'-(3-bromo-4-fluorophenyl)-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFN6O2/c12-7-5-6(1-2-8(7)13)16-11(17-20)9-10(15-4-3-14)19-21-18-9/h1-2,5,20H,3-4,14H2,(H,15,19)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPNMIADTFAXEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C(C2=NON=C2NCCN)NO)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.